

characterization of dimethylethylamine alane adduct

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Compound of Interest

Compound Name:	aluminum;N,N-dimethylethanamine
Cat. No.:	B050729

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An In-depth Technical Guide to the Characterization of Dimethylethylamine Alane Adduct

Introduction

Dimethylethylamine alane (DMEA1), also known as (ethyldimethylamine)trihydroaluminum, is an organometallic compound with the chemical formula $C_2H_5N(CH_3)_2 \cdot AlH_3$. It exists as a colorless liquid at room temperature, which makes it a valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) applications, particularly for depositing aluminum films. [1][2] Unlike many other alane adducts that are solids, its liquid state allows for more reliable dosimetry in vapor phase processes.[1] This adduct is also utilized as a selective reducing agent in organic synthesis, for instance, in the preparation of various alkaloids.[3][4]

This technical guide provides a comprehensive overview of the characterization of dimethylethylamine alane, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and analysis, and illustrating key processes with logical diagrams. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of DMEA1 are summarized below. It is a pyrophoric liquid that reacts violently with moisture and requires handling under an inert atmosphere.[2][5][6]

General Properties

Property	Value	Reference
CAS Number	124330-23-0	
Molecular Formula	C ₄ H ₁₄ AlN	[7]
Linear Formula	C ₂ H ₅ N(CH ₃) ₂ · AlH ₃	
Molecular Weight	103.14 g/mol	[7]
Appearance	Colorless Liquid	[2] [8]

Physical and Thermal Properties

Property	Value	Reference
Density	0.837 g/mL at 25 °C	[2] [5]
Melting Point	11-15 °C	[2] [5] [9]
Boiling Point	50-55 °C at 0.05-0.07 mbar (with some dissociation)	[1] [2] [5]
Flash Point	-20 °C (-4 °F)	[5]
Thermal Stability	Undergoes some dissociation during vacuum distillation.	[1]

Synthesis and Handling

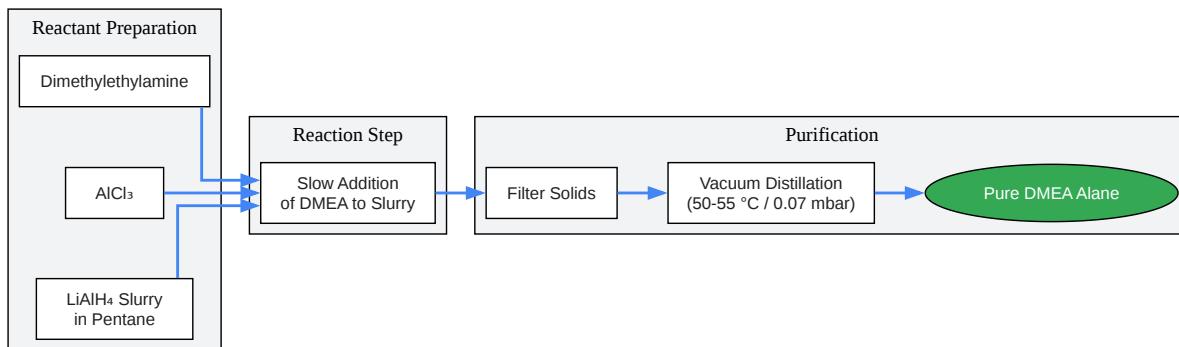
An optimal synthesis of DMEA1 can be performed without the use of ether solvents, which is advantageous for certain applications.[\[1\]](#) The compound is typically synthesized by reacting an amine with a source of alane.

Synthesis from Lithium Aluminum Hydride

A common laboratory-scale synthesis involves the reaction of dimethylethylamine with alane generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃).[\[1\]](#)

Experimental Protocol:

- **Inert Atmosphere:** All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
- **Reaction Setup:** A slurry of lithium aluminum hydride and aluminum chloride is prepared in a suitable non-ether solvent, such as pentane.[1]
- **Amine Addition:** Dimethylethylamine (DMEA) is added slowly to the cooled slurry with vigorous stirring. The reaction is exothermic and addition should be controlled to maintain a safe temperature.
- **Reaction Completion:** The mixture is stirred for several hours at room temperature to ensure the complete formation of the adduct.
- **Purification:** The resulting mixture is filtered to remove solid byproducts. The solvent is then removed under reduced pressure, and the product, DMEA1, can be further purified by vacuum distillation.[1] Note that some dissociation may occur during distillation, leaving a residue of involatile AlH_3 .[1]

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Caption: Workflow for the synthesis of DMEA1.

Direct Hydrogenation Method

An alternative synthesis involves the direct reaction of catalyzed aluminum with dimethylethylamine and hydrogen gas in a solvent at moderate pressures and temperatures. [10] This method can be advantageous for larger-scale production and for regenerating aluminum hydride.[10]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the DMEA1 adduct.

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is a key technique to confirm the formation of the intact adduct, as the vibrational modes of the amine are altered upon coordination to alane.[1]

Key Spectral Features:

- The spectrum of the DMEA1 adduct shows C-H stretching modes primarily in the 2900-3000 cm^{-1} region.[1]
- Crucially, the intense bands around 2800 cm^{-1} , which are characteristic of C-H vibrations alpha to the nitrogen in the free dimethylethylamine, are absent in the adduct's spectrum.[1]
- The presence of a strong Al-H stretching band is also expected, typically in the region of 1700-1900 cm^{-1} .

Experimental Protocol (Gas-Phase IR):

- Sample Preparation: Place a sample of liquid DMEA1 in a bubbler.
- Carrier Gas: Bubble a dry, inert gas (e.g., Argon) through the liquid sample to entrain its vapor.[1]
- Analysis: Pass the vapor-laden gas stream through a gas cell placed in the beam path of an FT-IR spectrophotometer.
- Data Acquisition: Record the spectrum and compare it to a reference spectrum of the pure dimethylethylamine vapor to confirm the shifts and disappearance of characteristic free amine bands.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

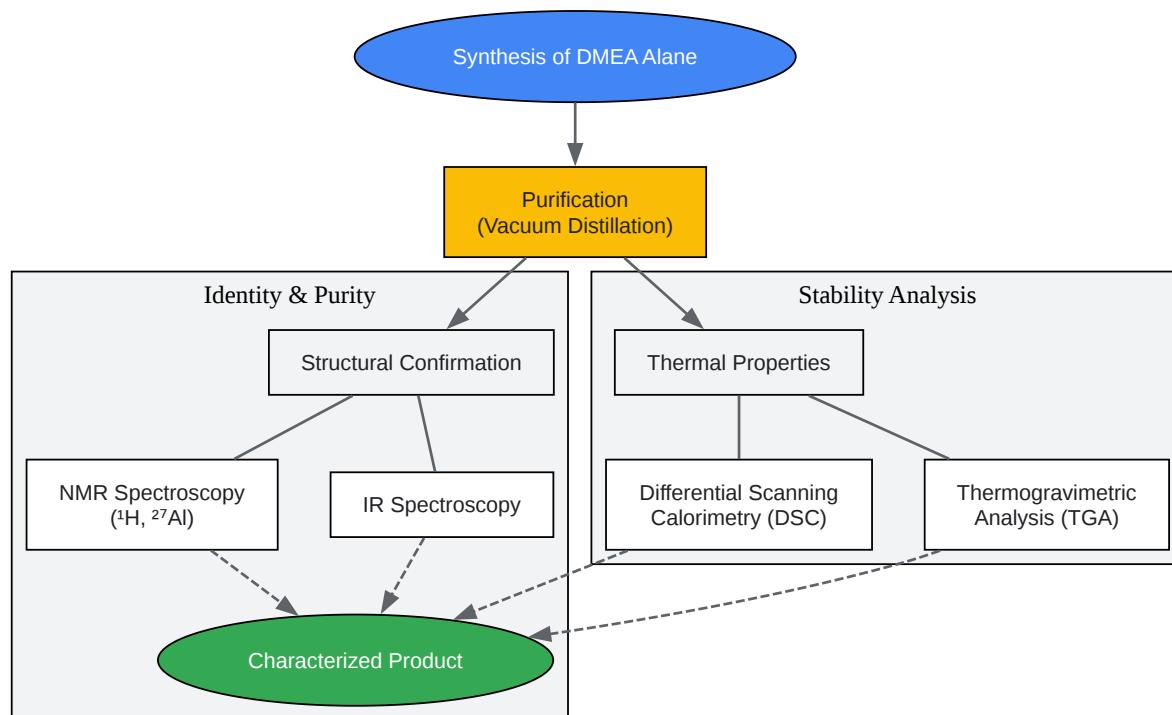
NMR spectroscopy provides detailed structural information. However, the ^1H NMR spectrum of DMEA1 is known to be highly dependent on the sample concentration.[\[1\]](#) Both ^1H and ^{27}Al NMR are typically employed for full characterization.[\[11\]](#)

Experimental Protocol:

- Inert Conditions: Prepare the NMR sample in a glovebox or under an inert atmosphere.
- Solvent: Use a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈).
- Sample Tube: Transfer the sample into an NMR tube and seal it securely to prevent contamination from air and moisture.
- Acquisition: Acquire ^1H and ^{27}Al NMR spectra. The chemical shifts will confirm the formation of the adduct and the coordination environment of the aluminum atom.

Overall Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the DMEA1 adduct, starting from its synthesis to its detailed analysis.



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